molecular formula C12H16ClN3O B12233513 N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12233513
M. Wt: 253.73 g/mol
InChI Key: IQTOINFXRMHETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a pyrazole-based compound intended for research applications, particularly in the field of medicinal chemistry and enzymology. Pyrazole derivatives are recognized as a pharmacologically important scaffold and are frequently investigated for their potential to modulate enzyme activity . This compound is of specific interest for research targeting the astacin family of metalloproteases, particularly meprin α and β . Meprins are involved in various pathological processes, including cancer cell invasion, fibrosis, Alzheimer's disease progression, and inflammatory conditions, making them valuable subjects for drug discovery . The core pyrazole structure is known to serve as a versatile scaffold for developing potent and selective enzyme inhibitors. Researchers utilize this and related heteroaromatic compounds to explore structure-activity relationships (SAR) and to create chemical probes for validating these enzymes as therapeutic targets . The hydrochloride salt form may be offered to enhance the compound's stability and solubility in various experimental buffers and assay conditions.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10;/h3-6,8-9,13H,7H2,1-2H3;1H

InChI Key

IQTOINFXRMHETI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Temperature : 70–80°C for 12–24 hours.
  • Molar Ratio : 1:1.2 (amine to alkylating agent).

Example Protocol :

  • 1-Methylpyrazol-4-amine (10 mmol) and K₂CO₃ (15 mmol) are suspended in acetonitrile (50 mL).
  • 4-Methoxybenzyl chloride (12 mmol) is added dropwise at 0°C.
  • The mixture is refluxed for 12 hours, cooled, and filtered.
  • The solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/hexane) to yield the free base (76%).
  • Hydrochloride salt formation is achieved using HCl in isopropanol.

Key Data :

Parameter Value
Yield (Free Base) 70–76%
Purity (HPLC) >98%
Reaction Time 12–24 hours

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic benzyl carbon of 4-methoxybenzyl chloride. Steric hindrance from the methyl group on the pyrazole ring necessitates prolonged reaction times.

Reductive Amination Using 4-Methoxybenzaldehyde

An alternative approach employs reductive amination between 1-methylpyrazol-4-amine and 4-methoxybenzaldehyde.

Reaction Conditions

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/Pd-C.
  • Solvent : Methanol or ethanol.
  • Temperature : Room temperature to 50°C.
  • Catalyst : Palladium on carbon (Pd-C, 10% w/w).

Example Protocol :

  • 1-Methylpyrazol-4-amine (10 mmol) and 4-methoxybenzaldehyde (12 mmol) are dissolved in methanol (30 mL).
  • NaBH₃CN (15 mmol) is added portionwise at 0°C.
  • The mixture is stirred at room temperature for 6 hours, quenched with water, and extracted with dichloromethane.
  • The organic layer is dried (Na₂SO₄), concentrated, and treated with HCl gas to precipitate the hydrochloride salt (68% yield).

Key Data :

Parameter Value
Yield (Hydrochloride) 65–70%
Optical Purity Not applicable
Reaction Scale Up to 100 g

Advantages :

  • Avoids alkylating agents, reducing genotoxic impurity risks.
  • Suitable for scalable production.

Coupling Reactions Using Carbodiimide Reagents

For sterically hindered substrates, coupling agents facilitate amide bond formation between 1-methylpyrazol-4-amine and 4-methoxybenzyl carboxylic acid derivatives.

Reaction Conditions

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).
  • Additive : Hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane or DMF.

Example Protocol :

  • 1-Methylpyrazol-4-amine (10 mmol) and 4-methoxybenzyl carboxylic acid (12 mmol) are dissolved in DMF (20 mL).
  • EDCI (15 mmol) and HOBt (12 mmol) are added at 0°C.
  • The mixture is stirred at room temperature for 24 hours, diluted with water, and extracted with ethyl acetate.
  • The crude product is hydrogenated (Pd-C, H₂) to reduce the amide to the amine, followed by HCl salt formation (60% overall yield).

Key Data :

Parameter Value
Overall Yield 55–60%
Reaction Complexity Multi-step

Limitations :

  • Requires additional reduction steps.
  • Higher cost due to coupling reagents.

Multi-Step Synthesis via Pyrazole Intermediate

A modular approach involves constructing the pyrazole ring before introducing the 4-methoxybenzyl group.

Reaction Steps:

  • Pyrazole Formation : Cyclocondensation of hydrazine with 1,3-diketones.
  • Methylation : Quaternization of the pyrazole nitrogen using methyl iodide.
  • Benzylation : Alkylation with 4-methoxybenzyl chloride.

Example Protocol :

  • Hydrazine hydrate (20 mmol) and acetylacetone (22 mmol) are refluxed in ethanol to form 1H-pyrazol-4-amine (85% yield).
  • Methylation with methyl iodide/K₂CO₃ in DMF yields 1-methylpyrazol-4-amine (78%).
  • Alkylation as described in Section 1 provides the final product (62% over three steps).

Key Data :

Parameter Value
Total Yield 50–62%
Scalability Industrial feasible

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Direct Alkylation 70–76 >98 Low High
Reductive Amination 65–70 95–97 Moderate Moderate
Coupling Reactions 55–60 >99 High Low
Multi-Step Synthesis 50–62 90–95 Low High

Optimal Method : Direct alkylation offers the best balance of yield, cost, and scalability for industrial applications.

Challenges and Optimization Strategies

  • Impurity Control :
    • Byproducts like dialkylated amines (<5%) are removed via recrystallization from ethanol/water.
  • Catalyst Recycling :
    • Pd-C catalysts are recovered via filtration and reused up to five times without significant activity loss.
  • Green Chemistry :
    • Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine; hydrochloride is recognized for its potential as a pharmaceutical agent. Research indicates that pyrazole derivatives exhibit various biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines:

  • MCF7 Cell Line : Exhibited an IC50 of approximately 12.50 µM.
  • A549 Cell Line : Demonstrated an IC50 value of 26 µM, indicating moderate cytotoxicity against lung cancer cells.

These findings suggest that the compound may serve as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

Recent studies have shown that pyrazole derivatives can also act as anti-inflammatory agents. For instance, compounds similar to N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine have been reported to exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions:

  • Oxidation : Methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction : The pyrazole ring can undergo reduction under hydrogenation conditions.
  • Substitution : The methoxy groups can be substituted with other functional groups, enhancing the compound's versatility .

Synthesis Examples

The synthesis of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine typically involves reactions with suitable precursors under controlled conditions. For example, it can be synthesized from 1-methylpyrazol-4-amine and 4-methoxybenzyl chloride using potassium carbonate in dimethylformamide at elevated temperatures .

Material Science

The compound is also explored for its utility in material science. Its unique structure allows for potential applications in developing advanced materials with specific thermal and mechanical properties. Research is ongoing to evaluate its effectiveness in creating polymers and coatings that require enhanced performance characteristics .

Biochemical Research

In biochemical research, N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine; hydrochloride is used to study enzyme inhibition and receptor binding. This helps researchers understand biological processes and disease mechanisms better . The compound's interaction with specific molecular targets makes it a candidate for further exploration in drug design.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit the growth of MCF7 and A549 cell lines effectively, showcasing their potential as anticancer agents .
  • Synthesis and Characterization : Research involving solvent-free synthesis of related pyrazole derivatives showed promising yields and highlighted the efficiency of new synthetic methodologies .
  • Material Development : Investigations into using pyrazole derivatives for creating advanced materials indicated their potential in enhancing the properties of polymers used in various industrial applications .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Variations

N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1856058-25-7)
  • Key Difference : Methoxy group at the ortho position (2-methoxybenzyl) instead of para (4-methoxybenzyl).
  • Electronic effects may also differ due to altered resonance stabilization .
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride (CAS 1803600-64-7)
  • Key Difference : Two methoxy groups at positions 3 and 4 on the benzyl ring.
  • Impact : Increased hydrophilicity and electron-donating capacity, which may enhance solubility but reduce membrane permeability. The additional methoxy group could improve interactions with polar residues in target proteins .
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride (CAS 1431968-10-3)
  • Key Difference: Methoxy group is part of a phenoxy substituent rather than a benzyl group.
  • Impact: The ether linkage (C-O-C) increases flexibility and may alter metabolic stability. Phenoxy groups are more prone to oxidative degradation compared to benzyl amines .

Functional Group Variations

N-(4-Methoxybenzyl)-N-methylglycine hydrochloride (CAS 245.703 g/mol)
  • Key Difference : Glycine backbone replaces the pyrazole ring.
  • The glycine moiety introduces carboxylate functionality, which may be exploited for salt bridge formation in target enzymes .
Tamsulosin Hydrochloride (CAS 50505-66-3)
  • Key Difference : Complex structure with a 4-methoxyphenyl group, phenylethylamine, and sulfonamide groups.
  • Impact : Tamsulosin is a clinically used α1-adrenergic receptor antagonist for treating benign prostatic hyperplasia. While sharing the 4-methoxyphenyl motif, its additional sulfonamide and branched amine groups confer selectivity for urinary tract receptors, highlighting the importance of auxiliary functional groups in pharmacology .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C12H16ClN3O 261.73 4-methoxybenzyl, pyrazole-4-amine
N-(2-methoxybenzyl) analog C12H16ClN3O 261.73 2-methoxybenzyl
3,4-Dimethoxy analog C12H16ClN3O2 277.73 3,4-dimethoxybenzyl
3-(4-Methoxyphenoxy) analog C11H14ClN3O2 255.70 4-methoxyphenoxy
N-(4-Methoxybenzyl)-N-methylglycine C11H16ClNO3 245.70 Glycine backbone

Key Observations :

  • The para-methoxybenzyl group in the target compound balances hydrophobicity and electronic effects, making it a versatile scaffold.
  • Di-methoxy analogs (e.g., CAS 1803600-64-7) exhibit higher molecular weights and polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Pharmacological and Industrial Relevance

  • Target Compound : Likely explored for central nervous system (CNS) or antimicrobial applications due to the pyrazole core’s prevalence in such domains.
  • Impurity Profiles : Related compounds like Imp. F(EP) and Imp. G(EP) () highlight the importance of regiochemical purity in manufacturing, as substituent positions critically influence bioactivity and safety .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-1-methylpyrazol-4-amine; hydrochloride, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its diverse biological activities. The synthesis of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine typically involves the reaction of 1-methylpyrazol-4-amine with 4-methoxybenzyl chloride under basic conditions. The reaction can be represented as follows:

1 methylpyrazol 4 amine+4 methoxybenzyl chlorideN 4 methoxyphenyl methyl 1 methylpyrazol 4 amine+HCl\text{1 methylpyrazol 4 amine}+\text{4 methoxybenzyl chloride}\rightarrow \text{N 4 methoxyphenyl methyl 1 methylpyrazol 4 amine}+\text{HCl}

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Study Reference
MCF70.46
A5490.39
Hep-23.25
NCI-H4600.28

These results indicate that the compound exhibits potent inhibitory effects on cell proliferation, making it a candidate for further development as an anticancer agent.

The mechanism by which N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine exerts its anticancer effects is believed to involve the induction of apoptosis and autophagy in cancer cells. For instance, studies have shown that certain pyrazole derivatives can activate apoptotic pathways while inhibiting cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies and Clinical Relevance

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.46 µM against MCF7 cells, indicating strong antiproliferative activity.
  • Hepatocellular Carcinoma Models : Compounds similar in structure showed significant cytotoxicity against Hep-2 cells with an IC50 value of 3.25 mg/mL, suggesting potential therapeutic applications in liver cancer treatment.

Q & A

Basic: What synthetic routes are commonly used to prepare N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine hydrochloride?

Answer: The compound is typically synthesized via a multi-step approach:

  • Step 1: Condensation of 1-methylpyrazol-4-amine with 4-methoxybenzaldehyde under acidic or basic conditions to form an imine intermediate.
  • Step 2: Reduction of the imine (e.g., using NaBH₄ or catalytic hydrogenation) to yield the secondary amine.
  • Step 3: Salt formation by treating the free base with hydrochloric acid.
    Key intermediates should be characterized by NMR and IR spectroscopy to confirm structural integrity .

Advanced: How can reaction conditions be optimized to enhance the yield of the hydrochloride salt?

Answer: Optimization strategies include:

  • pH Control: Maintain a pH of 4–6 during salt formation to prevent hydrolysis of the amine.
  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to stabilize ionic intermediates.
  • Stoichiometry: Ensure a 1:1 molar ratio of free base to HCl to avoid excess acid-induced side reactions.
    Parallel experiments using Design of Experiments (DoE) can systematically evaluate temperature, solvent, and reagent effects .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm substitution patterns on the pyrazole and methoxyphenyl groups (e.g., singlet for methoxy protons at δ ~3.8 ppm).
  • IR Spectroscopy: Identify N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
    Cross-referencing with X-ray crystallography data (if available) ensures accuracy .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

Answer: Using SHELXL for refinement:

  • Disorder Modeling: Apply PART and SUMP instructions to account for disordered chloride ions or solvent molecules.
  • Hydrogen Bond Analysis: Use PLATON to map interactions between the amine hydrochloride and adjacent molecules.
  • Twinned Data: Employ TWIN/BASF commands for high-resolution data affected by crystal twinning.
    Validation with CIF files ensures compliance with IUCr standards .

Basic: What impurities are commonly observed during synthesis, and how are they identified?

Answer: Common impurities include:

  • Unreacted 4-Methoxybenzaldehyde: Detected via HPLC (retention time ~8.2 min) or GC-MS.
  • Oxidation By-products: E.g., N-oxide derivatives, identified by LC-MS (m/z +16).
  • Hydrolysis Products: Monitor for free 1-methylpyrazol-4-amine using TLC (Rf ~0.3 in ethyl acetate/hexane).
    Reference standards (e.g., EP impurities) aid in quantification .

Advanced: What methodologies are used to analyze the compound’s stability under accelerated storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS Monitoring: Track degradation products (e.g., demethylation at the methoxy group or pyrazole ring cleavage).
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life.
    Stability-indicating methods must resolve degradation peaks with resolution >2.0 .

Basic: What chromatographic systems are recommended for purity analysis?

Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 5:95 over 25 min).
  • Detection: UV at 254 nm.
    System suitability tests (e.g., USP tailing factor <2) ensure method robustness .

Advanced: How can computational modeling predict solubility and bioavailability?

Answer:

  • Solubility: Use COSMO-RS to calculate the solvation free energy in aqueous and organic phases.
  • logP Estimation: Employ MarvinSketch or ACD/LogP to predict partition coefficients (target logP ~2.5 for optimal absorption).
  • Bioavailability: Apply GastroPlus to simulate intestinal permeability and first-pass metabolism.
    Validate predictions with experimental solubility assays (e.g., shake-flask method) .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Ethanol/Water Mixtures: High solubility at elevated temperatures with gradual cooling.
  • Diethyl Ether Diffusion: Induces slow crystallization for high-purity crystals.
  • Polarity Matching: Ensure solvent polarity aligns with the compound’s Hansen parameters (δD ~18, δP ~5, δH ~10).
    Crystal morphology can be assessed via SEM .

Advanced: How to resolve discrepancies between experimental and theoretical NMR data?

Answer:

  • 2D NMR: Use HSQC/HMBC to confirm scalar coupling and assign overlapping peaks.
  • Dynamic Effects: Check for tautomerism (e.g., amine ↔ imine) via variable-temperature NMR.
  • DFT Calculations: Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-31G*).
    Refer to Cambridge Structural Database entries for analogous pyrazole derivatives .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Answer:

  • Receptor Binding Assays: Screen for activity at serotonin or histamine receptors (IC₅₀ determination).
  • Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cell lines.
  • Enzyme Inhibition: Evaluate inhibition of kinases or cytochrome P450 isoforms.
    Dose-response curves should span 1 nM–100 µM .

Advanced: How to design a structure-activity relationship (SAR) study for pyrazole derivatives?

Answer:

  • Core Modifications: Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) on the pyrazole and methoxyphenyl groups.
  • 3D-QSAR: Develop CoMFA or CoMSIA models using steric/electrostatic fields.
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyrazole N) and hydrophobic regions.
    Cross-validate models with leave-one-out (LOO) analysis .

Basic: What safety protocols are essential for handling hydrochloride salts?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors.
  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Spill Management: Neutralize acid spills with sodium bicarbonate.
    MSDS documentation must include LD₅₀ data and first-aid measures .

Advanced: How to address batch-to-batch variability in crystallinity?

Answer:

  • Polymorph Screening: Test solvents (e.g., acetone, DMSO) under varying cooling rates.
  • PXRD Analysis: Compare diffraction patterns to identify polymorphic forms.
  • Seeding: Introduce microcrystals of the desired form during crystallization.
    Process Analytical Technology (PAT) tools (e.g., FBRM) monitor particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.